2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline -

2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline

Catalog Number: EVT-6269375
CAS Number:
Molecular Formula: C20H23NO2
Molecular Weight: 309.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-(2,3-Dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound that belongs to the class of tetrahydroisoquinolines. It is a structural analog of certain biologically active compounds, including those with affinity for dopamine receptors and sigma receptors. Notably, it shares structural similarities with compounds like SB-277011A, which demonstrates dopamine D3 receptor antagonist activity [, ]. Research has explored its potential in various biological contexts, including those related to dopamine-related disorders.

Synthesis Analysis

Although none of the provided papers directly discuss the synthesis of 2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, related compounds like those presented in [, ] suggest a possible synthetic approach:

(E)-2-Benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline

Compound Description: This compound exhibits good to moderate antibacterial activity against various pathogens including Bacillus cerus, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Acinetobacter baumannii, Staphylococcus epidermidis, Klebsiella pneumoniae, and Proteus vulgaris []. This compound was synthesized and its structure confirmed by various methods including X-ray diffraction and DFT analysis [].

(2R)-2-{(1S)-6,7-Dimethoxy-1-[2-(4-trifluoromethylphenyl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl}-N-methyl-2-phenylacetamide

Compound Description: This compound, or its pharmaceutically acceptable salts, is mentioned in the context of substituted 1,2,3,4-tetrahydroisoquinoline derivatives [, ].

2-{6,7-Dimethoxy-1-[2-(4-trifluoromethylphenyl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl}-N-methyl-2-phenylacetamide

Compound Description: This specific derivative, along with 2-{6,7-dimethoxy-1-[2-(6-trifluoromethyl-pyridin-3-yl)ethyl]-3,4-dihydro-1H -isoquinolin-2-yl}-N-methyl-2-phenylacetamide, is highlighted within a group of 1,2,3,4-tetrahydroisoquinoline derivatives [].

Relevance: Similar to the previous compound, this molecule shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with 2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. It also features a [2-(4-trifluoromethylphenyl)ethyl] group at the 1-position and a N-methyl-2-phenylacetamide substituent on the nitrogen, differing in the substitution pattern compared to the target compound [].

N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-2-yl)methanesulfonamide

Compound Description: This compound demonstrates potent inhibitory effects against the human carbonic anhydrase isozyme hCA I (Ki = 46 ± 5.4 µM) [].

Relevance: While not directly containing the tetrahydroisoquinoline moiety, this compound possesses a 5,6-dimethoxy-2,3-dihydro-1H-indene structure, which is similar to the 2,3-dihydro-1H-inden-2-yl substituent present in the target compound, 2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline [].

N-(1,2,3,4-Tetrahydronaphthalene-2-yl)methanesulfonamide

Compound Description: This compound exhibits the best inhibitory activity against the human carbonic anhydrase isozyme hCA II (Ki = 94 ± 7.6 µM) amongst the tested sulfonamide derivatives [].

Relevance: Although lacking the tetrahydroisoquinoline core, this compound contains a 1,2,3,4-tetrahydronaphthalene structure. This cyclic system shares a structural resemblance to the 2,3-dihydro-1H-inden-2-yl substituent found in the target compound, 2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, highlighting a potential structure-activity relationship for carbonic anhydrase inhibition [].

2-[4-(6-Fluoro-1H-pyrrolo[2,3-b]pyridin-1-yl)butyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (RM273)

Compound Description: RM273 is a novel σ2 receptor ligand that demonstrates promising brain penetration and the ability to detect upregulated σ2 receptors in glioblastoma cells [].

Relevance: This compound shares the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core with 2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. It differs in the substituent attached to the nitrogen atom, having a [4-(6-fluoro-1H-pyrrolo[2,3-b]pyridin-1-yl)butyl] group instead of the 2,3-dihydro-1H-inden-2-yl substituent [].

N-Acyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (Compound 29)

Compound Description: This compound acts as a selective antagonist for the OX2 receptor, which is involved in processes such as arousal, feeding, and reward [].

4′-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-ylmethyl)biphenyl-4-ol (MC70)

Compound Description: MC70 serves as a well-known inhibitor of P-glycoprotein (P-gp), a membrane protein involved in multidrug resistance, making it relevant to antitumor chemotherapy [].

Relevance: While not possessing the complete 1,2,3,4-tetrahydroisoquinoline structure, this compound contains the 6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-ylmethyl moiety. This structural similarity to 2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline suggests a possible link to its P-gp inhibitory activity [].

6,7-Dimethoxy-2-((4′-butoxybiphen-4-yl)methyl)-1,2,3,4-tetrahydroisoquinoline (Compound 4)

Compound Description: This compound displays potent P-gp blocking capabilities with nanomolar potency (5.2 nM), acting as both a positive allosteric modulator and a substrate of the transporter [].

Relevance: This compound shares the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core with 2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline but differs in the substituent attached to the nitrogen, having a (4′-butoxybiphen-4-yl)methyl group instead of the 2,3-dihydro-1H-inden-2-yl substituent. This difference highlights the impact of structural variations on P-gp modulation [].

1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(2-methylphenyl)isoquinoline

Compound Description: This compound was synthesized as a product of catalytic hydrogenation of a benzyl benzoate derivative [].

trans-N-[4-[2-(6-Cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide (SB-277011A)

Compound Description: SB-277011A is a dopamine D3 receptor antagonist that affects neurochemical and behavioral parameters relevant to attention-deficit/hyperactivity disorder (ADHD) [, ]. It increases extracellular acetylcholine levels in the medial prefrontal cortex, influences acetylcholine and choline brain tissue levels, enhances learning acquisition, prevents scopolamine-induced memory deficits, and reduces hyperactivity in dopamine transporter (DAT) knockout mice [, ].

Relevance: Although lacking the 6,7-dimethoxy substitution pattern, SB-277011A incorporates the core 1,2,3,4-tetrahydroisoquinoline structure present in 2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. This structural similarity, specifically focusing on the tetrahydroisoquinoline moiety, suggests potential for shared pharmacological properties and highlights the significance of this core structure in dopamine D3 receptor interactions [, ].

5-Bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)butyl]-2,3-dimethoxybenzamide (Compound 1)

Compound Description: Compound 1 exhibits high potency and selectivity for the σ2 receptor, making it a promising candidate for further development [].

Relevance: This compound shares the 6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl moiety with 2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. The key difference lies in the substituent attached to the nitrogen atom, with Compound 1 having a [4-(5-bromo-2,3-dimethoxybenzamido)butyl] group instead of the 2,3-dihydro-1H-inden-2-yl substituent in the target compound. This difference highlights how modifications to the substituents can significantly influence binding affinity and selectivity for specific receptors [].

6,7-Dimethoxy-2-((2E)-3-(1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enoyl)-1,2,3,4-tetrahydroisoquinoline (SIS3)

Compound Description: SIS3 is explored for its potential in treating lung carcinoma or melanoma by inhibiting Smad3, a protein involved in cell signaling pathways [].

Properties

Product Name

2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline

IUPAC Name

2-(2,3-dihydro-1H-inden-2-yl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline

Molecular Formula

C20H23NO2

Molecular Weight

309.4 g/mol

InChI

InChI=1S/C20H23NO2/c1-22-19-11-16-7-8-21(13-17(16)12-20(19)23-2)18-9-14-5-3-4-6-15(14)10-18/h3-6,11-12,18H,7-10,13H2,1-2H3

InChI Key

DXBHVDZTGVKBCA-UHFFFAOYSA-N

SMILES

COC1=C(C=C2CN(CCC2=C1)C3CC4=CC=CC=C4C3)OC

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C3CC4=CC=CC=C4C3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.